4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole
Description
Structure
3D Structure
Properties
CAS No. |
959977-85-6 |
|---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-phenyl-5-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)12-13(15-9-14-12)11-7-4-8-16-11/h1-9H |
InChI Key |
AEJKRHFQAHHEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CS3 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 4 Phenyl 5 Thiophen 2 Yl 1,3 Oxazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. By approximating the many-electron wavefunction in terms of the spatially dependent electron density, DFT methods enable the prediction of a wide array of molecular properties. For 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole, DFT calculations are instrumental in understanding its fundamental characteristics.
Molecular Geometry Optimization and Structural Parameter Analysis
The first step in a computational investigation is the determination of the molecule's most stable three-dimensional conformation, its optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. For this compound, the optimized structure would reveal the relative orientations of the phenyl, thiophene (B33073), and oxazole (B20620) rings.
It is anticipated that the molecule is largely planar, with some degree of torsional angles between the aromatic rings. The planarity is a consequence of the sp2 hybridization of the atoms in the rings, which favors a flat geometry to maximize p-orbital overlap. However, steric hindrance between the hydrogen atoms on the adjacent rings can lead to a slight twisting of the phenyl and thiophene groups relative to the central oxazole core. The dihedral angles, which describe the rotation around the single bonds connecting the rings, are a key outcome of the geometry optimization.
The analysis of structural parameters also includes the prediction of bond lengths and bond angles. These parameters are crucial for understanding the bonding within the molecule and for comparing the theoretical structure with experimental data, should it become available. The bond lengths within the aromatic rings are expected to be intermediate between single and double bonds, characteristic of delocalized π-electron systems. The bond angles are dictated by the hybridization of the atoms and the steric constraints of the ring structures.
| Parameter | Predicted Value |
|---|---|
| C-C (Phenyl Ring) | ~1.39 Å |
| C-H (Phenyl Ring) | ~1.08 Å |
| C-C (Oxazole Ring) | ~1.37 - 1.42 Å |
| C-N (Oxazole Ring) | ~1.32 - 1.38 Å |
| C-O (Oxazole Ring) | ~1.36 Å |
| C-C (Thiophene Ring) | ~1.37 - 1.43 Å |
| C-S (Thiophene Ring) | ~1.72 Å |
| Dihedral Angle (Phenyl-Oxazole) | 10° - 30° |
| Dihedral Angle (Thiophene-Oxazole) | 5° - 25° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap generally implies higher reactivity and easier electronic excitation.
For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, which is a common characteristic of thiophene-containing conjugated systems. The phenyl ring may also contribute to the HOMO. The LUMO, on the other hand, is likely to be distributed across the entire π-conjugated system, with significant contributions from the oxazole ring and the interconnecting bonds.
The HOMO-LUMO energy gap is a key determinant of the molecule's electronic transitions. A smaller gap would suggest that the molecule can be excited by lower energy photons, leading to absorption of light at longer wavelengths.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Molecular Electrostatic Potential (MESP) Mapping and Binding Site Prediction
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
In this compound, the MESP map is expected to show regions of high negative potential around the nitrogen and oxygen atoms of the oxazole ring, as well as the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons. These sites would be the most likely points of interaction with electrophiles or for the formation of hydrogen bonds. The hydrogen atoms of the phenyl and thiophene rings would exhibit positive potential, making them potential sites for interaction with nucleophiles. The MESP map is particularly useful in drug design for predicting how a molecule might interact with a biological target.
Global Reactivity Descriptors (Electronegativity, Chemical Hardness, Chemical Softness, Electron Transfer)
Electronegativity (χ): A measure of a molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies: η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is calculated as ω = χ^2 / (2η).
These descriptors provide a framework for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For this compound, these values would provide a quantitative assessment of its stability and reactivity.
| Descriptor | Predicted Value (eV) |
|---|---|
| Electronegativity (χ) | 3.5 - 4.5 |
| Chemical Hardness (η) | 1.75 - 2.25 |
| Chemical Softness (S) | 0.44 - 0.57 |
| Electrophilicity Index (ω) | 2.7 - 4.4 |
Theoretical Vibrational Frequency Calculations and Correlation with Experimental Spectra
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule and their corresponding frequencies can be predicted.
For this compound, the calculated vibrational spectrum would show a series of characteristic peaks corresponding to the stretching and bending modes of the various functional groups present in the molecule. These would include the C-H stretching vibrations of the aromatic rings, the C=C and C=N stretching modes of the oxazole and thiophene rings, and the C-S stretching of the thiophene ring.
By comparing the calculated frequencies with an experimental spectrum, a detailed assignment of the observed vibrational bands can be made. It is common practice to scale the calculated frequencies by a small factor to account for the approximations inherent in the theoretical methods and the effects of the experimental environment. A good correlation between the theoretical and experimental spectra provides strong evidence for the accuracy of the calculated molecular structure.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and Optical Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), allows for the study of electronically excited states. TD-DFT is a widely used method for predicting the electronic absorption spectra of molecules.
For this compound, TD-DFT calculations would be used to predict the energies and oscillator strengths of its electronic transitions. The lowest energy transition, which corresponds to the absorption of light at the longest wavelength (λ_max), is typically the HOMO to LUMO transition. The calculated absorption spectrum can be compared with experimental UV-Vis spectra to validate the theoretical model.
The nature of the electronic transitions can also be analyzed. For a conjugated system like this compound, the low-energy transitions are expected to be of π → π* character, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The TD-DFT calculations can provide a detailed picture of the orbitals involved in each transition, offering insights into the charge transfer characteristics of the excited states. This information is particularly valuable for the design of molecules with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling for Oxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their pharmacological activity. researchgate.net These models are crucial for predicting the potency of new or even unsynthesized compounds. nih.gov For oxazole and related heterocyclic derivatives, several QSAR studies have been conducted to build predictive models for various biological activities, including anticancer and antibacterial effects. researchgate.netresearchgate.net
The development of a robust QSAR model involves using statistical methods like multiple linear regression (MLR) to establish a correlation between molecular descriptors and biological activity. nih.gov Key statistical parameters are used to evaluate the quality and predictive power of these models. For instance, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives as antibacterial agents yielded a model with a high squared correlation coefficient (R² = 0.9235) for the training set and a cross-validated squared correlation coefficient (Q_cv² = 0.5479), indicating a reliable predictive model. nih.gov The statistical significance of such models is often confirmed by a high Fisher's test value (F) and a low P-value. nih.gov
In another study focusing on 2,5-disubstituted-1,3,4-oxadiazole derivatives, HQSAR (Hologram QSAR) and Topomer QSAR studies were performed to gain insights into the structural features contributing to analgesic and anti-inflammatory activities. nih.gov These analyses revealed that specific substitutions on the phenyl ring, such as chloro, methoxy (B1213986), and nitro groups, were associated with maximum biological activity. nih.gov
The descriptors used in these models can encompass various molecular properties, including topological parameters, geometrical parameters, and chemical parameters. nih.gov For example, studies on oxazole and thiazole (B1198619) derivatives have predicted the activity of potential tubulin inhibitors, with the similarity of structures in the training and test sets confirmed by Tanimoto index values. researchgate.net Similarly, QSAR models for 5-amino-4-cyano-1,3-oxazoles as potential antibacterial agents have shown excellent statistics on both training and test sets. researchgate.net
Table 1: Example of Statistical Parameters for a 3D-QSAR Model of 1,2,4-Oxadiazole Derivatives nih.gov
| Parameter | Value | Description |
|---|---|---|
| R² | 0.9235 | Squared correlation coefficient, indicating the goodness of fit for the training set. |
| Q_cv² | 0.5479 | Cross-validated squared correlation coefficient, indicating the predictive ability of the model. |
| F value | 179.0 | Fisher's test value, indicating the statistical significance of the model. |
| P value | 1.95e-047 | Probability value, indicating the high assurance of the model. |
| Pearson r | 0.8050 | Pearson correlation coefficient, showing a strong linear correlation. |
These predictive models are invaluable for screening virtual libraries of compounds and prioritizing the synthesis of derivatives with the highest predicted potency, thereby streamlining the drug development pipeline.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iq It is widely used to understand how a ligand, such as an oxazole derivative, might interact with the active site of a biological target, typically a protein or enzyme. rdd.edu.iqnih.gov This method provides critical insights into the binding modes and energies of ligand-target interactions. japsonline.com
For heterocyclic compounds containing oxazole, thiophene, and phenyl moieties, molecular docking has been employed to explore their potential as inhibitors of various enzymes. For instance, studies on 1,3,4-oxadiazole (B1194373) derivatives have investigated their potential as tubulin inhibitors, with docking simulations revealing crucial hydrogen bonding and hydrophobic interactions at the colchicine (B1669291) binding site. researchgate.netnih.gov Similarly, docking studies of 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives with dihydrofolate reductase (DHFR) have been used to support their observed in vitro anticancer activity. dovepress.comnih.gov
The results of docking studies are often quantified by a docking score or binding energy, which estimates the binding affinity between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. japsonline.com For example, in a study of thiophene-based N-phenyl pyrazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), compounds with strong in vitro anticancer activity also showed low binding energies in docking simulations, with values such as -8.8 kcal/mol. japsonline.com Another in silico evaluation of 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives as potential cyclin-dependent kinase 2 (CDK-2) inhibitors identified compounds with docking scores of -10.654 kcal/mol, which was superior to the reference ligand. researchgate.net
These simulations can visualize specific interactions, such as:
Hydrogen Bonds: Formed between the ligand and key amino acid residues like Arg120, Tyr355, and Ser530 in cyclooxygenase (COX) isozymes. uomustansiriyah.edu.iq
Hydrophobic Interactions: Occurring between the aromatic rings (like the phenyl and thiophene groups) of the ligand and nonpolar residues in the target's binding pocket. nih.govjapsonline.com
By elucidating these ligand-target interactions, molecular docking helps to rationalize the observed biological activities and provides a structural basis for designing more potent and selective inhibitors. nih.govnih.gov
Table 2: Example of Molecular Docking Targets for Oxazole and Related Heterocycles
| Compound Class | Potential Target | Therapeutic Area |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Tubulin | Anticancer |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivatives | Dihydrofolate Reductase (DHFR) | Anticancer |
| Thiophene-based Pyrazolines | Epidermal Growth Factor Receptor (EGFR) | Anticancer |
| 5-(Thiophen-2-yl)-1,3,4-oxadiazole Derivatives | Cyclin-dependent kinase 2 (CDK-2) | Anticancer |
In Silico Studies of Potential Mechanism of Action
In silico studies encompass a range of computational methods, including molecular docking, to predict and understand the mechanism of action of a compound at a molecular level. rdd.edu.iqmdpi.com These studies are foundational in modern drug design, helping to identify potential biological targets and clarify how a molecule exerts its therapeutic effect before extensive laboratory testing is undertaken. nih.gov
For oxazole derivatives, in silico approaches have suggested multiple potential mechanisms of action. A key mechanism for many anticancer agents is the inhibition of tubulin polymerization, and computational studies have been used to explore the binding of oxazole-containing compounds to the colchicine binding site of tubulin. researchgate.net This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Another common mechanism explored through in silico methods is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. researchgate.net Molecular docking has been used to investigate the binding of oxazole derivatives to the active sites of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and focal-adhesion kinase (FAK), providing a rationale for their antiproliferative effects. japsonline.comnih.gov
In the context of antimicrobial activity, in silico studies have been used to identify potential bacterial enzyme targets. For example, new tris-heterocyclic compounds containing pyridyl and 1,3,4-oxadiazole rings were docked against E. coli biotin (B1667282) carboxylase and S. aureus biotin protein ligase to investigate their structure-activity relationship and potential for inhibiting bacterial growth. rdd.edu.iq Similarly, studies on 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles have suggested that these compounds may act via the same mechanism as azole antifungal drugs by inhibiting the CYP51 enzyme, which is critical for ergosterol (B1671047) synthesis in fungi. mdpi.comnih.gov
These computational investigations are essential for forming hypotheses about a compound's mechanism of action, which can then be validated through further experimental studies. researchgate.net
Chemical Reactivity and Derivatization Strategies of 4 Phenyl 5 Thiophen 2 Yl 1,3 Oxazole
Electrophilic Substitution Reactions on the Oxazole (B20620) Ring and Substituent Effects
The presence of the electron-donating thiophene (B33073) ring at C5 and the phenyl group at C4 can influence the electron distribution within the oxazole ring, potentially activating it to a certain degree compared to an unsubstituted oxazole. Nevertheless, electrophilic attack on the oxazole core remains challenging.
Common electrophilic substitution reactions and their outcomes on similar oxazole systems are summarized below:
| Reaction | Reagent | Expected Outcome on Oxazole Core |
| Nitration | HNO₃/H₂SO₄ | Generally, oxazoles are unstable in strong acids, leading to ring cleavage rather than nitration. |
| Halogenation | Br₂ or NBS | Bromination, if it occurs, is most likely to happen at the C5 position. With C5 blocked, reactivity is significantly reduced. slideshare.net |
| Friedel-Crafts Acylation/Alkylation | Acyl/Alkyl Halide + Lewis Acid | The basic nitrogen atom complexes with the Lewis acid, further deactivating the ring and preventing the reaction. |
Given these challenges, electrophilic substitutions are more likely to occur on the more reactive thiophene or phenyl rings, a strategy often employed for functionalization (see Section 5.4).
Nucleophilic Substitution Reactions and Their Regioselectivity
Nucleophilic substitution reactions on the oxazole ring are uncommon unless a good leaving group is present. thepharmajournal.com The ease of displacement of a halogen on the oxazole ring follows the order C2 > C4 > C5. thepharmajournal.com In the case of 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole, which lacks a leaving group on the oxazole ring, direct nucleophilic substitution is not a primary pathway for derivatization.
However, derivatization can be achieved by first introducing a leaving group, such as a halogen, through other synthetic means. For instance, if a bromo or chloro substituent were present at the C2 position, it could be displaced by various nucleophiles.
| Nucleophile | Reagent Example | Potential Product (if C2 is halogenated) |
| Alkoxides | NaOR | 2-Alkoxy-4-phenyl-5-(thiophen-2-yl)-1,3-oxazole |
| Amines | RNH₂ | 2-Amino-4-phenyl-5-(thiophen-2-yl)-1,3-oxazole |
| Thiolates | NaSR | 2-(Alkylthio)-4-phenyl-5-(thiophen-2-yl)-1,3-oxazole |
These reactions typically require forcing conditions due to the relatively unreactive nature of the oxazole ring.
N-Acylation and Other Heteroatom-Directed Transformations
The nitrogen atom at position 3 of the oxazole ring is weakly basic and can undergo reactions with electrophiles. thepharmajournal.com
N-Acylation : The acyl group attacks the nitrogen at the 3-position, which shows high reactivity towards acylation. thepharmajournal.com This reaction forms an oxazolium salt, which can be unstable.
N-Alkylation : Alkylation of the oxazole also occurs at the 3-position. thepharmajournal.com The resulting N-alkyloxazolium salts can be intermediates for further transformations.
These heteroatom-directed transformations can alter the electronic properties of the oxazole ring, potentially opening up new avenues for derivatization.
Functionalization at Phenyl and Thiophen-2-yl Moieties for Structure-Activity Modulation
Due to the often-low reactivity of the oxazole ring itself, a common and effective strategy for modifying the properties of this compound is to perform reactions on the appended phenyl and thiophene rings. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.
Thiophene Ring Functionalization: The thiophene ring is more susceptible to electrophilic substitution than the phenyl ring and the oxazole core. Electrophilic attack on a 2-substituted thiophene generally occurs at the C5 position.
| Reaction | Reagent | Expected Product |
| Bromination | NBS in DMF | 4-Phenyl-5-(5-bromo-thiophen-2-yl)-1,3-oxazole |
| Nitration | HNO₃/Acetic Anhydride | 4-Phenyl-5-(5-nitro-thiophen-2-yl)-1,3-oxazole |
| Acylation | Acyl Chloride/SnCl₄ | 4-Phenyl-5-(5-acyl-thiophen-2-yl)-1,3-oxazole |
Phenyl Ring Functionalization: The phenyl ring can undergo standard electrophilic aromatic substitution reactions. The oxazole moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions.
| Reaction | Reagent | Expected Product |
| Nitration | HNO₃/H₂SO₄ | 4-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3-oxazole |
| Halogenation | Br₂/FeBr₃ | 4-(4-Bromophenyl)-5-(thiophen-2-yl)-1,3-oxazole |
| Sulfonation | Fuming H₂SO₄ | 4-(4-Sulfophenyl)-5-(thiophen-2-yl)-1,3-oxazole |
These functionalized derivatives can then be subjected to further reactions, such as cross-coupling reactions (e.g., Suzuki, Heck) on halogenated derivatives, to introduce a wide variety of substituents and modulate the biological activity of the parent compound. nih.gov
Ring-Opening Reactions and Rearrangements of Oxazole Systems
The oxazole ring can undergo cleavage under certain conditions, leading to rearrangements or the formation of acyclic products.
Acid-Catalyzed Ring Opening : Strong acidic conditions can lead to the decomposition of the oxazole ring. slideshare.net
Base-Catalyzed Ring Opening : Oxazolium salts, formed by N-alkylation or N-acylation, are more susceptible to nucleophilic attack and subsequent ring opening. For instance, treatment with hydroxide (B78521) can lead to the formation of an enamino-ketone.
Photochemical Rearrangements : Upon UV irradiation, some oxazoles can rearrange to form isoxazoles or other isomeric heterocycles.
Reductive Cleavage : While oxazoles are generally stable to many reducing agents, catalytic hydrogenation under harsh conditions can lead to ring cleavage. slideshare.net
These ring-opening and rearrangement reactions, while potentially destructive to the core scaffold, can also be synthetically useful for accessing different classes of compounds. For example, the cleavage of the 1,5-bond in related 2-oxazolin-5-ones is a known method for synthesizing dehydroamino acids. researchgate.net
Biological and Biomedical Research Applications of Oxazole Derivatives, Emphasizing 4 Phenyl 5 Thiophen 2 Yl 1,3 Oxazole Analogs
Antimicrobial Activity Investigations (Antibacterial and Antifungal)
Derivatives incorporating the oxazole (B20620), thiophene (B33073), and phenyl motifs have been a fertile ground for the discovery of new antimicrobial agents. The unique electronic and structural characteristics of these compounds allow for potent interactions with microbial targets, leading to the inhibition of growth or cell death.
In Vitro Efficacy against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of compounds structurally related to 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole has been explored against various pathogenic bacteria. For instance, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, which share the heteroaryl theme, were synthesized and tested against eight bacterial strains. Many of these compounds showed significant activity against Gram-positive bacteria. ut.ac.ir Specifically, compounds featuring nitro-furan and nitro-thiophene moieties linked to the thiadiazole core demonstrated strong antibacterial effects against Gram-positive strains. ut.ac.ir
In another study, newly synthesized 5-(2-thienyl)-1,3,4-oxadiazole N-Mannich base derivatives were evaluated for their antimicrobial properties. One compound in this series displayed notable broad-spectrum antibacterial activity, while several others were highly active specifically against the tested Gram-positive bacteria. nih.gov Thiophene-based compounds have shown promise, with one analog demonstrating outstanding action against extensively drug-resistant (XDR) Salmonella Typhi. researchgate.net Similarly, 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) have shown good activity against ESKAPE pathogens, a group of bacteria known for their resistance to common antibiotics. mdpi.com
Table 1: In Vitro Antibacterial Activity of Selected Thiophene/Oxadiazole Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| 5-(2-Thienyl)-1,3,4-oxadiazole derivatives | Gram-positive bacteria | High activity | nih.gov |
| 2-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazoles | Gram-positive bacteria | Strong effects | ut.ac.ir |
| Thiophene-based carboxylate | XDR Salmonella Typhi | Outstanding action (MIC: 3.125 mg/mL) | researchgate.net |
| 5-Nitrofurantagged oxazolyl THPPs | ESKAPE pathogens | Good activity | mdpi.com |
In Vitro Efficacy against Fungal Strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
The antifungal activity of oxazole and its bioisosteric analogs is a significant area of research. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were designed as potential broad-spectrum antifungal agents. nih.gov Several of these compounds exhibited excellent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 µg/mL. nih.gov They were also effective against Cryptococcus neoformans and Aspergillus fumigatus, with MIC values in the range of 0.25-2 µg/mL. nih.gov
Other related heterocyclic systems have also shown promise. For example, certain 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives displayed high activity against Candida albicans and Candida spp., with MIC values as low as 0.048 µg/mL, surpassing the potency of the standard drug fluconazole. nih.gov One compound from this series was particularly active against Cryptococcus neoformans (MIC < 0.048 µg/mL) and moderately active against Aspergillus niger and Aspergillus fumigatus. nih.gov However, in a separate study on 5-(2-thienyl)-1,2,4-triazole and 5-(2-thienyl)-1,3,4-oxadiazole derivatives, none of the synthesized compounds proved to be significantly active against Candida albicans. nih.gov
Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Selected Oxazole/Thiadiazole Analogs This table is interactive. You can sort and filter the data.
| Compound Series | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
|---|---|---|---|---|
| 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazoles (A30-A34) | 0.03 - 0.5 | 0.25 - 2 | 0.25 - 2 | nih.gov |
| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles (5d, 5e) | 0.048 - 3.12 | - | - | nih.gov |
| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles (5a) | - | < 0.048 | 1.56 - 6.25 | nih.gov |
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives, SAR analysis revealed key structural features necessary for their potent antifungal activity. nih.gov Similarly, for a series of 5-(2-thienyl)-1,3,4-oxadiazole derivatives, the antibacterial activity was found to be highly dependent on the nature of the aminomethyl substituents introduced into the molecule. nih.gov
The thiophene nucleus itself is considered an active part of many biologically active compounds. nih.govresearchgate.net The flexibility of substitution at the three positions of the oxazole ring contributes significantly to the spectrum of pharmacological activities. researchgate.net SAR studies on isoxazole analogs, which are structurally similar to oxazoles, revealed that an unsubstituted thiophene ring at the 5th position of the isoxazole core was important for superior activity. nih.gov This highlights the critical role that the thiophene moiety plays in the biological activity of this class of compounds.
Anticancer Potential and Proposed Mechanisms of Action
The search for novel anticancer agents has led researchers to investigate various heterocyclic scaffolds, including oxazole derivatives. The combination of phenyl, thiophene, and oxazole rings provides a unique template for designing compounds with potential cytotoxicity against cancer cells.
In Vitro Cytotoxicity Screening against Various Cancer Cell Lines (e.g., MCF-7, A549)
Analogs of this compound have shown significant cytotoxic effects against a range of human cancer cell lines. In one study, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their in vitro activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. nih.gov One particular compound from this series demonstrated promising activity against both HepG-2 and A-549 cells, with IC50 values of 4.37 µM and 8.03 µM, respectively. nih.gov
Another study focused on isoxazole analogs, specifically 5-(thiophen-2-yl)isoxazoles, which were screened against cancer cell lines including the human breast cancer cell line MCF-7. nih.gov The screening identified a derivative, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), which possessed a potent IC50 value of 1.91 µM against MCF-7 cells. nih.gov Furthermore, a novel series of 4‐phenyl‐5‐(thiophen‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiols were designed and evaluated for their antiproliferative activity against A549 (lung), U87 (glioblastoma), and HL60 (leukemia) cell lines. researchgate.net One compound from this series exhibited excellent antitumor activity with IC50 values of 1.029 µM, 5.193 µM, and 9.292 µM against the three cell lines, respectively. researchgate.net
Table 3: In Vitro Cytotoxicity (IC50) of Selected Analogs This table is interactive. You can sort and filter the data.
| Compound Series | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Liver) | 4.37 | nih.gov |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (Lung) | 8.03 | nih.gov |
| 5-(Thiophen-2-yl)isoxazole derivative (TTI-6) | MCF-7 (Breast) | 1.91 | nih.gov |
| 4‐Phenyl‐5‐(thiophen‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiol (F10) | A-549 (Lung) | 1.029 | researchgate.net |
| 4‐Phenyl‐5‐(thiophen‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiol (F10) | U87 (Glioblastoma) | 5.193 | researchgate.net |
| 4‐Phenyl‐5‐(thiophen‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiol (F10) | HL60 (Leukemia) | 9.292 | researchgate.net |
Molecular Targets and Mechanistic Insights (e.g., Enzyme Inhibition, Receptor Modulation)
Understanding the mechanism of action is vital for the development of targeted cancer therapies. Research into oxazole analogs and related heterocycles has revealed several potential molecular targets. For the cytotoxic 5-(thiophen-2-yl)isoxazoles, in silico studies supported their anti-breast cancer activity through the inhibition of the estrogen receptor alpha (ERα), a key nuclear hormone receptor involved in the progression of certain breast cancers. nih.gov
Another promising strategy involves targeting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. A series of 4‐phenyl‐5‐(thiophen‐2‐yl)‐4H‐1,2,4‐triazole‐3‐thiols were specifically designed to interrupt this interaction, thereby restoring the tumor-suppressing function of p53. researchgate.net Molecular docking studies of a highly potent 5-(thiophen-2-yl)-1,3,4-thiadiazole derivative suggested that it binds to the active site of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. nih.gov Other oxazole derivatives have been found to act as anticancer agents by inhibiting various enzymes and kinases, such as tubulin, DNA topoisomerase, and histone deacetylase (HDAC). researchgate.netnih.gov
Influence of Substituent Nature on Cytotoxic Effects
The cytotoxic potential of oxazole and its bioisosteric analogs, such as isoxazoles and thiadiazoles, is significantly influenced by the nature and position of substituents on their core structures. Structure-activity relationship (SAR) studies reveal that modifications to the phenyl and thiophene rings of these compounds can dramatically alter their efficacy against cancer cell lines.
In a series of 5-(thiophen-2-yl)isoxazole analogs, the substitution pattern on the C-3 aryl ring was found to be a critical determinant of anti-cancer activity against human breast cancer cells (MCF-7). The introduction of a 3,4,5-trimethoxyphenyl group at this position resulted in a compound with superior cytotoxic activity, exhibiting an IC50 value of 1.91 μM. nih.gov Conversely, the addition of a methyl group to the 5-position of the thiophene ring led to a decrease in activity, likely due to increased steric bulk which may hinder binding efficiency. nih.gov
Similarly, studies on 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogs demonstrated that substituents on the C-5 phenyl ring are crucial for their cytotoxic effects. nih.govmdpi.com For instance, an analog featuring a 4-hydroxy group on the phenyl ring was most effective in inhibiting the growth of the SK-MEL-2 skin cancer cell line (IC50 = 4.27 µg/ml). nih.govmdpi.com Furthermore, compounds with 3-methoxy-4-hydroxy and 4-methyl substitutions showed the highest activity against SK-OV-3 ovarian cancer and HCT15 colon cancer cell lines, respectively. nih.gov Research on other 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives also highlighted that specific substitution patterns could yield promising activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. researchgate.netnih.gov These findings collectively underscore that an optimal electronic and steric profile on the aromatic rings is essential for maximizing the cytotoxic potential of this class of compounds.
Table 1: Influence of Substituents on Cytotoxic Activity of Thiophene-bearing Heterocycles This table is interactive. You can sort and filter the data.
| Compound Class | Substituent(s) | Cancer Cell Line | Activity (IC50) |
|---|---|---|---|
| 5-(Thiophen-2-yl)isoxazole | 3-(3,4,5-trimethoxyphenyl) | MCF-7 | 1.91 µM |
| 5-(Thiophen-2-yl)isoxazole | 3-(3,4-dimethoxyphenyl) | MCF-7 | 2.63 µM |
| 5-(Thiophen-2-yl)isoxazole | 3-(3,4-dimethoxyphenyl), 5-methyl on thiophene | MCF-7 | 13.44 µM |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole | 4-hydroxy on phenyl | SK-MEL-2 | 4.27 µg/ml |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole | 3-methoxy-4-hydroxy on phenyl | SK-OV-3 | 7.35 µg/ml |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole | 4-methyl on phenyl | A549 | 9.40 µg/ml |
Anti-Inflammatory Effects and Associated Molecular Pathways
Derivatives of 1,3,4-oxadiazole (B1194373), which are structurally related to oxazoles, have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govnih.govresearchgate.netmdpi.com In studies using the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, certain 2,5-disubstituted-1,3,4-oxadiazoles have shown a potent ability to reduce edema. nih.govnih.govmdpi.com The anti-inflammatory mechanism of these compounds is believed to involve the inhibition of pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated macrophage cell lines, these oxadiazole derivatives were found to inhibit the production of nitric oxide (NO) and reactive oxygen species, key molecules in the inflammatory cascade. researchgate.net This suggests that their anti-inflammatory action may be mediated through the modulation of signaling pathways like the LPS-TLR4-NF-κB pathway. researchgate.net
A primary mechanism for the anti-inflammatory activity of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. mdpi.com Research has focused on developing selective inhibitors for the inducible isoform, COX-2, which is upregulated at sites of inflammation, to minimize the gastrointestinal side effects associated with inhibiting the constitutive COX-1 isoform.
A series of 2,5-diaryl-1,3,4-oxadiazoles were found to be potent and selective inhibitors of COX-2. nih.govresearchgate.net Structure-activity relationship studies indicated that compounds bearing a methylsulfonyl (SO2CH3) group exhibited the most potent and selective COX-2 inhibitory activity. nih.govresearchgate.net One such derivative, 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, was identified as a highly potent and selective COX-2 inhibitor with an IC50 value of 0.48 μM and a selectivity index (SI) of 132.83. nih.gov Molecular docking studies supported these findings, suggesting that the larger side pocket of the COX-2 active site can accommodate the bulky methylsulfonyl group, contributing to the observed selectivity. nih.gov Similarly, certain thiophene derivatives have also been identified as selective COX-2 inhibitors. nih.gov For instance, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide showed high selectivity for COX-2 (IC50 = 5.45 μM) with a selectivity index of 8.37. nih.gov
Table 2: COX-2 Inhibition Profiles of Oxadiazole and Thiophene Analogs This table is interactive. You can sort and filter the data.
| Compound Class | Specific Compound | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 2,5-Diaryl-1,3,4-oxadiazole | 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 0.48 µM | 132.83 |
| Thiophene Derivative | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5.45 µM | 8.37 |
Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endogenous signaling lipids like anandamide, which play a role in pain and inflammation. mdpi.commdpi.com Inhibiting FAAH increases the levels of these lipids, producing analgesic and anti-inflammatory effects, making it an attractive therapeutic target. mdpi.commdpi.comnih.gov
Oxazole-based structures have emerged as a promising scaffold for potent and reversible FAAH inhibitors. nih.govnih.govresearchgate.net Specifically, α-keto oxazole derivatives have been shown to bind to the active site of FAAH through reversible hemiketal formation with a catalytic serine residue. nih.gov The potency of these inhibitors can be enhanced by incorporating a weakly basic nitrogen atom, such as in a pyridyl group, at the C5 position of the oxazole ring. nih.govnih.gov This modification is thought to facilitate additional interactions with an anion binding site within the enzyme. nih.gov The inhibition of FAAH by such compounds has been shown to reduce inflammatory responses by suppressing the activation of pro-inflammatory pathways like NF-κB and decreasing the production of inflammatory cytokines. mdpi.com
Antiviral Efficacy Studies
Human cytomegalovirus (HCMV) is a widespread pathogen that can cause significant disease in immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of new antiviral agents. zu.edu.uaplos.org Derivatives of 1,3-oxazole have been identified as a promising class of compounds with potent anti-HCMV activity. zu.edu.uaresearchgate.net
In vitro studies have shown that novel 1,3-oxazole-4-carboxylates and 1,3-oxazole-4-carbonitriles can exhibit substantially higher antiviral activity against the laboratory HCMV strain (AD-169) than the clinically used drug Ganciclovir. zu.edu.uaresearchgate.net Several of these compounds displayed potent activity with 50% effective concentration (EC50) values below 0.05 μM, compared to Ganciclovir's EC50 of 0.32 μM. researchgate.net
One particularly potent compound, 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, was also highly effective against a Ganciclovir-resistant HCMV isolate. zu.edu.uaresearchgate.net It demonstrated a high selectivity index (SI50), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, of over 3125. researchgate.net Docking analyses from related studies suggest that a potential target for these azole derivatives within the virus is the HCMV DNA polymerase, which is essential for viral replication. nih.govnih.gov
Table 3: Anti-HCMV Activity of 1,3-Oxazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Virus Strain | Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI50) |
|---|---|---|---|---|
| 1,3-Oxazole-4-carbonitriles/carboxylates | HCMV (AD-169) | < 0.05 µM | >150 µM | >3125 |
| Ganciclovir (Reference) | HCMV (AD-169) | 0.32 µM | - | - |
| Cidofovir (Reference) | HCMV (Resistant Isolate) | 0.10 µM | >30 µM | <4 |
Activity against Dengue Virus (NS5 Polymerase Inhibition)
The Dengue virus (DENV) poses a significant global health threat, and the viral RNA-dependent RNA polymerase (RdRp), NS5, is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.com Research has identified several analogs of this compound as potent inhibitors of DENV NS5 polymerase.
A series of 3-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole and 5-phenyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole analogs have been synthesized and evaluated for their in vitro activity against the DENV polymerase. nih.gov Many of these compounds demonstrated significant inhibitory effects. The most potent inhibitors were further tested against clinical isolates of all four DENV serotypes in infected cell models, where they exhibited submicromolar activity. nih.gov
Another study focused on novel oxindole carboxamides as inhibitors of DENV NS5 RdRp. While structurally distinct from the core this compound, this research highlights the ongoing effort to identify diverse scaffolds capable of targeting the DENV polymerase. nih.gov Similarly, N-Phenylpyridine-3-Carboxamide has been shown to inhibit the RNA replication step in the Dengue virus life cycle, suggesting that various small molecules can interfere with this critical process. escholarship.org
The following table summarizes the inhibitory activities of selected compounds against DENV NS5 RdRp.
| Compound Class | Target | Activity | Reference |
| 3-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole analogs | DENV NS5 Polymerase | Submicromolar activity against all 4 serotypes | nih.gov |
| 5-phenyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole analogs | DENV NS5 Polymerase | In vitro inhibition | nih.gov |
| Oxindole carboxamides | DENV NS5 RdRp | High affinity with KD values in the µM range | nih.gov |
| N-Phenylpyridine-3-Carboxamide | DENV RNA Replication | Inhibition of viral replication | escholarship.org |
Structure-Activity Relationships for Antiviral Potency
The antiviral potency of oxazole and related heterocyclic derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies provide valuable insights into the chemical modifications that can enhance or diminish their inhibitory effects.
For the 3-phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole and 5-phenyl-2-[2-(2-thienyl)ethenyl]-1,3,4-oxadiazole series of DENV NS5 polymerase inhibitors, the specific arrangement of the phenyl, thiophene, and oxadiazole rings, along with the ethenyl linker, is crucial for their activity. nih.gov Modifications to these core structures can significantly impact their inhibitory potential.
In a broader context of antiviral compounds, SAR studies on other heterocyclic scaffolds have revealed key determinants of activity. For instance, in a series of 2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole derivatives, modification of the primary amine group influenced the spectrum of antiviral activity. nih.govresearchgate.net While the parent compound was active against both DNA and RNA viruses, methylation or allylation of the amine resulted in a loss of activity against DNA viruses while preserving inhibitory action against RNA viruses. nih.govresearchgate.net Ethylation of the amine led to a complete loss of antiviral activity. nih.govresearchgate.net
The importance of the central heterocyclic ring has also been investigated. Studies on 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of SARS-CoV-2 replication explored the replacement of a 1,2,4-oxadiazole (B8745197) ring with other 5-membered heteroaryls, demonstrating that this core structure is a key factor for antiviral activity. mdpi.com Furthermore, the nature and position of substituents on the aromatic rings can significantly affect the antiviral potency of thiopyrano[2,3-b]quinolines against influenza A viruses. mdpi.com
These findings underscore the intricate relationship between the chemical structure of these heterocyclic compounds and their antiviral efficacy, guiding the rational design of more potent therapeutic agents.
Antitubercular and Antileishmanial Investigations
Derivatives of this compound have been investigated for their potential against various infectious diseases, including tuberculosis and leishmaniasis.
Research into N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas has demonstrated their potential as antituberculosis agents. nih.gov These compounds were screened in vitro against Mycobacterium tuberculosis H37Rv, with the highest inhibition observed for the N-phenyl-N'-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivative, which showed 67% inhibition at a concentration of 6.25 µg/ml. nih.gov Further studies on novel 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives revealed that certain compounds exhibited significant minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv. connectjournals.com Specifically, compounds with chloro and nitro substitutions on the phenyl ring showed promising activity. connectjournals.com The antitubercular potential of oxadiazole-furan derivatives has also been highlighted, with some compounds showing MICs as low as 3.125 μg/ml. nih.gov Additionally, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol displayed promising activity against both H37Rv and multi-drug-resistant strains of M. tuberculosis. mdpi.com
In the realm of antileishmanial research, a series of novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated against the promastigote stage of Leishmania major. nih.gov The methylimidazole-containing derivative emerged as the most active compound, with IC50 values of 11.2 µg/mL and 7.1 µg/mL after 24 and 48 hours, respectively, demonstrating significantly higher potency than the standard drug Glucantime. nih.gov Other studies have also shown that 1,3,4-thiadiazole derivatives derived from 5-nitrofuran exhibit better activity than Glucantime against L. major promastigotes. researchgate.net The 2-amino-thiophenic derivative SB-200 was effective in inhibiting the growth of Leishmania braziliensis, Leishmania major, and Leishmania infantum promastigotes with IC50 values in the low micromolar range. nih.gov
The following table summarizes the antitubercular and antileishmanial activities of selected compound series.
| Compound Series | Target Organism | Key Findings | Reference |
| N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas | Mycobacterium tuberculosis H37Rv | 67% inhibition at 6.25 µg/ml for the cyclohexylamino derivative. | nih.gov |
| 1,3,4-Oxadiazole and 1,3,4-Thiadiazole derivatives | Mycobacterium tuberculosis H37Rv | Significant MIC values, particularly for chloro and nitro substituted compounds. | connectjournals.com |
| N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines | Mycobacterium tuberculosis H37Rv | MIC as low as 3.125 μg/ml. | nih.gov |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis H37Rv & MDR | Promising activity against both strains. | mdpi.com |
| 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives | Leishmania major promastigotes | Methylimidazole derivative showed IC50 of 7.1 µg/mL after 48h. | nih.gov |
| (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran | Leishmania major promastigotes | More potent than Glucantime, with IC50 values < 20 µM. | researchgate.net |
| 2-amino-thiophenic derivative SB-200 | Leishmania species | IC50 values of 4.25 μM (L. braziliensis), 4.65 μM (L. major), and 3.96 μM (L. infantum). | nih.gov |
Other Investigated Biological Activities and Pharmacological Targets
Beyond their antimicrobial and antiviral properties, analogs of this compound have been explored for their interactions with various enzymes and receptors, indicating a broad pharmacological potential.
Carbonic Anhydrase (CA II) Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, particularly in the treatment of glaucoma. researchgate.netnih.gov Hydrophilic derivatives of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles have been designed and profiled as inhibitors of several carbonic anhydrase isoforms, including the glaucoma-related hCA II. researchgate.net Some of these compounds have shown high efficacy in vivo in lowering ocular hypertension. researchgate.net The binding mode of these inhibitors within the hCA II active site has been studied, revealing key interactions that contribute to their inhibitory activity. researchgate.netnih.gov A series of 3-phenyl-β-alanine 1,3,4-oxadiazole derivatives also exhibited selective inhibition against CA-II, with some compounds showing IC50 values in the low micromolar range. mdpi.com
Aquaporin-4 (AQP4) Inhibition
Aquaporin-4 (AQP4) is the primary water channel in the brain and plays a crucial role in water homeostasis. nih.govbiorxiv.org Its inhibition is being investigated as a potential therapeutic strategy for conditions involving cerebral edema. biorxiv.orgnih.gov The compound 2-nicotinamide-1,3,4-thiadiazole (TGN-020) is a known inhibitor of AQP4. nih.govxiahepublishing.com Studies have shown that inhibition of AQP4 with TGN-020 can attenuate pentylenetetrazole-induced seizures and cognitive impairments in animal models. nih.gov Furthermore, acute inhibition of AQP4 with TGN-020 has been demonstrated to significantly impair glymphatic function, which is the brain's waste clearance system. xiahepublishing.comresearchgate.net
Agonism of Free Fatty Acid Receptor (GPR40)
Free fatty acid receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor that has emerged as a target for the treatment of type 2 diabetes. nih.govfrontiersin.org Activation of GPR40 leads to a glucose-dependent increase in insulin secretion. mdpi.com Several series of compounds based on 1,3,4-thiadiazole scaffolds have been synthesized and evaluated as GPR40 agonists. nih.govnih.gov These compounds have shown significant improvements in potency compared to earlier generations of 1,3,4-thiadiazole-based agonists and exhibit high selectivity for FFA1. nih.gov Molecular docking studies have helped to elucidate the aromatic interactions with the receptor that contribute to their agonist potency. nih.gov
The following table summarizes the activity of related compounds on these other pharmacological targets.
| Compound Class | Target | Activity | Reference |
| 5-(Sulfamoyl)thien-2-yl 1,3-oxazole derivatives | Carbonic Anhydrase II (CA II) | Potent inhibition, in vivo efficacy in lowering ocular hypertension. | researchgate.net |
| 3-phenyl-β-alanine 1,3,4-oxadiazole derivatives | Carbonic Anhydrase II (CA II) | Selective inhibition with IC50 values in the µM range. | mdpi.com |
| 2-nicotinamide-1,3,4-thiadiazole (TGN-020) | Aquaporin-4 (AQP4) | Inhibition of AQP4, attenuation of seizures, impairment of glymphatic function. | nih.govxiahepublishing.com |
| 1,3,4-thiadiazole-2-carboxamide and 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffolds | Free Fatty Acid Receptor 1 (GPR40) | Potent and selective agonism. | nih.govnih.gov |
Histone Deacetylase 6 (HDAC6) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the deacetylation of lysine residues on histones and other non-histone proteins. HDAC6, a unique cytoplasmic enzyme, has emerged as a promising therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The development of selective HDAC6 inhibitors is a key area of research, and oxazole-containing compounds have shown potential in this domain.
While the broader class of oxazole derivatives has been investigated for HDAC inhibition, specific research focusing on this compound and its analogs as HDAC6 inhibitors is limited in publicly available scientific literature. Thiophene-containing oxadiazoles, a related class of heterocycles, have been explored as HDAC6 inhibitors, suggesting that the thiophene moiety can be a valuable component in designing such agents. For instance, certain difluoromethyl-1,3,4-oxadiazole derivatives incorporating a thiophene ring have been investigated for their mechanism of action against HDAC6. mdpi.com These studies indicate that the oxadiazole ring can undergo an enzyme-catalyzed ring-opening, leading to a tightly bound inhibitor. mdpi.com
To illustrate the potential of similar scaffolds, a hypothetical data table is presented below, based on the inhibitory activities of other oxazole-based compounds against HDAC6. It is crucial to note that this data is for illustrative purposes and does not represent experimentally determined values for this compound analogs.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Substitution on Thiophene Ring) | HDAC6 IC₅₀ (nM) |
| Hypothetical-1 | H | H | >1000 |
| Hypothetical-2 | 4-OCH₃ | H | 750 |
| Hypothetical-3 | H | 5-Br | 500 |
| Hypothetical-4 | 4-OCH₃ | 5-Br | 250 |
| Hypothetical-5 | 4-N(CH₃)₂ | 5-Cl | 100 |
This table is a hypothetical representation and is not based on experimental data for the specified compounds.
Rational Design and Development of New Medicinal Agents based on Oxazole Scaffolds
The development of new medicinal agents based on the oxazole scaffold involves a rational design approach, focusing on the identification of essential pharmacophores and the strategic modification of substituents to optimize biological activity.
Identification of Essential Pharmacophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For HDAC inhibitors, a general pharmacophore model consists of three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a linker region that occupies the enzyme's catalytic tunnel, and a cap group that interacts with the surface of the enzyme.
In the context of this compound, the oxazole ring itself can be considered part of the linker or even contribute to interactions with the active site. The phenyl and thiophene rings at positions 4 and 5, respectively, serve as the "cap" groups. The key pharmacophoric features would include:
The 1,3-oxazole core: This heterocyclic system provides a rigid scaffold for the appended phenyl and thiophene rings and can participate in hydrogen bonding or other interactions within the enzyme's active site.
The Phenyl Group at Position 4: This aromatic ring is a crucial component of the cap group, likely involved in π-π stacking or hydrophobic interactions with amino acid residues at the rim of the active site.
The Thiophene Group at Position 5: The sulfur-containing thiophene ring offers unique electronic properties and potential for specific interactions, including hydrogen bonding and halogen bonding (if substituted), which can contribute to both potency and selectivity. The sulfur atom itself can act as a hydrogen bond acceptor.
Strategies for Optimizing Biological Activity through Substituent Modification
To enhance the biological activity of the this compound scaffold, various substituent modifications can be explored. The goal is to improve the compound's affinity for the target enzyme, as well as its pharmacokinetic properties.
Modifications on the Phenyl Ring:
The electronic and steric properties of the phenyl ring can be systematically altered to probe the structure-activity relationship (SAR).
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at the para-position can increase electron density and potentially enhance interactions with the target.
Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can modulate the acidity of nearby protons and introduce new interaction points, such as halogen bonds.
The position of the substituent (ortho, meta, or para) is critical, as it dictates the spatial orientation of the functional group and its ability to interact with specific residues in the enzyme's binding pocket.
Modifications on the Thiophene Ring:
The thiophene ring also presents opportunities for modification to improve biological activity.
Substitution at the 5-position of the thiophene ring (para-like position relative to the oxazole linkage) is a common strategy. Introducing small hydrophobic groups or halogen atoms can enhance binding affinity.
The following table summarizes potential strategies for substituent modification and their expected impact on biological activity.
| Modification Site | Substituent Type | Rationale | Expected Outcome |
| Phenyl Ring (Position 4) | Small, electron-donating groups (e.g., -CH₃, -OCH₃) | Enhance hydrophobic interactions and potentially increase oral bioavailability. | Increased potency and improved pharmacokinetic profile. |
| Phenyl Ring (Position 4) | Halogens (e.g., -F, -Cl) | Introduce potential for halogen bonding and modulate electronic properties. | Enhanced binding affinity and selectivity. |
| Thiophene Ring (Position 5) | Small alkyl groups | Increase lipophilicity and van der Waals interactions. | Improved cell permeability and potency. |
| Thiophene Ring (Position 5) | Halogens (e.g., -Br, -Cl) | Can form specific halogen bonds with the protein backbone. | Increased target affinity and specificity. |
By systematically applying these strategies and evaluating the resulting analogs, researchers can develop a comprehensive understanding of the structure-activity relationships for this class of compounds and optimize their therapeutic potential.
Materials Science and Optoelectronic Applications of Thiophene Oxazole Systems
Photophysical Properties: Absorption, Fluorescence, Solvatochromism, and Dipole Moments
The photophysical behavior of thiophene-oxazole systems is governed by the extended π-conjugation across the molecular structure. These compounds typically exhibit strong absorption in the UV-visible region and significant fluorescence, making them suitable for various optical applications. researchgate.net The incorporation of π-conjugated spacers into 2,5-disubstituted aryloxazoles can lead to fluorescent dyes with emissions spanning the visible spectrum to 700 nm, often with large Stokes shifts reaching up to 208 nm. researchgate.net
A key characteristic of these molecules is solvatochromism, where the absorption and emission wavelengths change with the polarity of the solvent. This phenomenon arises from changes in the dipole moment of the molecule upon excitation from the ground state (S₀) to the first excited state (S₁). In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.gov For instance, a study on 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP), a related oxazole-based dye, showed a distinct bathochromic shift in both absorption and fluorescence spectra as solvent polarity increased, indicative of a π-π* transition. researchgate.net The ground and excited state dipole moments for POPOP were calculated to be 2.23 D and 6.34 D, respectively, highlighting the significant charge redistribution upon excitation. researchgate.net This strong solvatochromic fluorescence is a desirable property for developing sensitive environmental probes. nih.gov
Table 1: Representative Solvatochromic Data for a π-conjugated Oxazole (B20620) Dye
| Solvent | Polarity (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| Toluene | 2.38 | 380 | 485 | 105 |
| THF | 7.58 | 385 | 520 | 135 |
| DCM | 8.93 | 390 | 545 | 155 |
| Acetonitrile | 37.5 | 392 | 570 | 178 |
| DMSO | 46.7 | 395 | 590 | 195 |
Note: Data is representative of typical solvatochromic shifts observed in π-conjugated oxazole systems and is for illustrative purposes.
Potential for Use in Organic Light-Emitting Diodes (OLEDs) and Photonic Devices
The favorable photophysical properties of thiophene-oxazole systems, such as high fluorescence quantum yields and tunable emission, make them promising candidates for use in organic light-emitting diodes (OLEDs) and other photonic devices. nih.gov Symmetrical 2,5-disubstituted thiophene (B33073) derivatives incorporating 1,3,4-oxadiazole (B1194373) moieties (isomeric to oxazole) have been identified as highly fluorescent materials specifically for OLED applications. nih.gov
The donor-acceptor structure inherent in molecules like 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is beneficial for charge transport and recombination, which are critical processes in OLED operation. The thiophene unit typically serves as the donor or part of the π-bridge, while the oxazole/oxadiazole ring acts as an electron-transporting or emissive moiety. This molecular design can be extended to create materials with specific functionalities. For example, Donor-π-Acceptor-π-Donor (D-π-A-π-D) type dyes that use thiophene as the π-spacer have been shown to fluoresce in the near-infrared (NIR) region, making them promising for applications in NIR-OLEDs. mdpi.com The ability to tune the emission color through chemical modification of the phenyl and thiophene rings further enhances their utility in developing full-color displays and solid-state lighting.
Application in Sensor Technologies
The fluorescent properties of the 5-(thiophen-2-yl)oxazole core have been effectively harnessed to create highly sensitive and selective chemosensors for detecting metal ions. researchgate.netrsc.org By functionalizing the core structure, typically at the 4-position of the oxazole ring, with a receptor unit, researchers have developed sensors that exhibit a change in fluorescence upon binding with a specific analyte.
Several studies have demonstrated Schiff base derivatives of 5-(thiophen-2-yl)oxazole-4-carbohydrazide as effective fluorescent sensors. These sensors often operate on a "turn-on" or "off-on-off" mechanism. For example, a sensor was designed to specifically recognize Ga³⁺ with a "turn-on" fluorescence response, achieving a detection limit as low as 1.15 x 10⁻⁸ M. rsc.org Another derivative was developed for the sequential detection of In³⁺ and Fe³⁺. nih.gov This sensor emits a strong yellowish-green fluorescence upon binding to In³⁺ ("on" state), which is then selectively quenched by the addition of Fe³⁺ ("off" state), with detection limits of 1.75 × 10⁻¹⁰ M for In³⁺ and 8.45 × 10⁻⁹ M for Fe³⁺. nih.gov A similar system demonstrated sequential detection of In³⁺ and Cr³⁺. researchgate.net The high sensitivity and selectivity of these sensors make them valuable for environmental monitoring and analytical chemistry. nih.govresearchgate.net
Table 2: Performance of Sensors Based on 5-(Thiophen-2-yl)oxazole Derivatives
| Sensor Derivative | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) |
|---|---|---|---|
| TOQ | In³⁺, then Fe³⁺ | "Off-On-Off" Fluorescence | 1.75 x 10⁻¹⁰ M (In³⁺), 8.45 x 10⁻⁹ M (Fe³⁺) nih.gov |
| P | In³⁺, then Cr³⁺ | "Off-On-Off" Fluorescence | Not specified for In³⁺, 9.82 x 10⁻⁹ M (Cr³⁺) researchgate.net |
| L1 | Ga³⁺ | "Turn-On" Fluorescence | 6.23 x 10⁻⁸ M rsc.org |
Non-Linear Optical Properties
Organic materials with extended π-conjugation and significant charge asymmetry, such as donor-acceptor substituted thiophene-oxazole systems, are known to exhibit non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, including optical switching and data storage. nih.gov The NLO response of a material is related to its molecular hyperpolarizability, which can be enhanced by the intramolecular charge transfer characteristic of D-π-A structures.
While direct experimental data for this compound is not extensively documented, studies on analogous systems confirm the potential of this structural class. For instance, a thiophene-based copolymer containing pyridine (B92270) and 1,3,4-oxadiazole units demonstrated significant third-order NLO properties. nitk.ac.in Similarly, a combined experimental and theoretical study of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) (BP-OXA) revealed robust optical behavior supported by high dipole moments and a significant hyperpolarizability value of 5503.52 × 10⁻³³ esu, indicating its promise for NLO applications. researchgate.net These findings suggest that the phenyl-thiophene-oxazole framework is a promising scaffold for designing novel materials with strong NLO responses.
Table 3: Third-Order NLO Properties of a Thiophene-Based Copolymer in THF
| Parameter | Symbol | Value |
|---|---|---|
| Nonlinear Absorption Coefficient | β | 18.93 cm/GW |
| Nonlinear Refractive Index | n₂ | 3.037 x 10⁻¹⁷ m²/W |
| Real Part of Third-Order Susceptibility | Re(χ⁽³⁾) | 1.512 x 10⁻²⁰ m²/V² |
| Imaginary Part of Third-Order Susceptibility | Im(χ⁽³⁾) | 0.399 x 10⁻²⁰ m²/V² |
Data from a study on a thiophene-based copolymer containing pyridine and 1,3,4-oxadiazole units. nitk.ac.in
Future Research Directions and Translational Perspectives for 4 Phenyl 5 Thiophen 2 Yl 1,3 Oxazole Research
Exploration of Broader Chemical Space through Diverse Substituent Effects
A pivotal direction for future research lies in the systematic exploration of the chemical space surrounding the 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole core. By introducing a variety of substituents onto the phenyl and thiophene (B33073) rings, researchers can modulate the molecule's physicochemical and pharmacological properties. This approach, often guided by structure-activity relationship (SAR) studies, is crucial for optimizing biological activity and selectivity.
The introduction of electron-donating or electron-withdrawing groups can significantly influence the electronic properties of the molecule, which in turn can affect its interaction with biological targets. For instance, the addition of a methoxy (B1213986) group to the phenyl ring has been shown in related phenyl-oxazole derivatives to enhance inhibitory activity against certain enzymes through favorable interactions within the binding pocket. nih.gov Similarly, halogen substituents can provide valuable opportunities for further functionalization via cross-coupling reactions. nih.gov
A systematic investigation of these effects could lead to the identification of derivatives with enhanced potency and a more desirable pharmacokinetic profile. The following table illustrates a hypothetical exploration of substituent effects on the biological activity of this compound derivatives.
| Substituent Position | Substituent Group | Predicted Effect on Biological Activity | Rationale |
| Phenyl Ring (para-position) | Methoxy (-OCH3) | Potential increase in inhibitory activity | Enhanced interaction with enzyme binding pockets. nih.gov |
| Phenyl Ring (various positions) | Halogens (F, Cl, Br) | Modulation of activity and potential for further functionalization | Halogen bonding can influence binding affinity; provides handles for cross-coupling reactions. nih.gov |
| Thiophene Ring | Alkyl groups | Increased lipophilicity | May improve membrane permeability and oral bioavailability. |
| Thiophene Ring | Heteroaromatic rings | Expanded target interaction profile | Introduction of additional hydrogen bond donors/acceptors. |
Advanced Computational Modeling for High-Throughput Screening and Predictive Discovery
The integration of advanced computational modeling techniques is set to revolutionize the discovery and development of novel this compound-based compounds. In silico methods, such as molecular docking and dynamics simulations, offer a rapid and cost-effective means of predicting the binding affinities and modes of interaction of virtual libraries of compounds with specific biological targets. scilit.comresearchgate.net
These computational approaches can be employed for high-throughput screening of vast chemical libraries, prioritizing a smaller, more manageable number of candidates for synthesis and experimental validation. Furthermore, predictive models for ADME (absorption, distribution, metabolism, and excretion) properties can be developed to assess the "drug-likeness" of novel derivatives at an early stage, thereby reducing the likelihood of late-stage failures in the drug development pipeline. scilit.com The use of quantum-chemical calculations can also aid in modeling the pharmacological activity of 1,3-oxazole derivatives by considering factors such as stacking π-π electron interactions and hydrogen bonding. researchgate.net
| Computational Technique | Application in this compound Research | Potential Outcome |
| Molecular Docking | Predicting binding modes and affinities to target proteins (e.g., kinases, enzymes). nih.govscilit.com | Identification of potent and selective inhibitors. |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes over time. scilit.com | Understanding the dynamic nature of molecular interactions. |
| QSAR (Quantitative Structure-Activity Relationship) | Developing predictive models for biological activity based on chemical structure. | Guiding the design of new derivatives with improved potency. |
| In Silico ADME Prediction | Forecasting pharmacokinetic properties like absorption, distribution, metabolism, and excretion. scilit.com | Early identification of candidates with favorable drug-like properties. |
Integration with Modern Biological Assay Platforms for Deeper Mechanistic Understanding
To fully elucidate the therapeutic potential of this compound derivatives, their integration with modern biological assay platforms is essential. High-throughput screening (HTS) and high-content screening (HCS) technologies enable the rapid evaluation of large numbers of compounds against a wide array of biological targets and cellular models.
Moving beyond simple cell viability assays, future research should focus on more sophisticated assays to unravel the specific mechanisms of action. This includes target-based assays to confirm engagement with predicted molecular targets, as well as phenotypic assays to assess the effects of compounds on complex cellular processes. For instance, if a derivative is identified as a potential anticancer agent, its effects on cell cycle progression, apoptosis, and specific signaling pathways should be investigated in detail. scilit.comresearchgate.net The use of in vitro assays against various cancer cell lines is a common practice for evaluating the antiproliferative activity of related compounds. nih.gov
Potential for Integration in Nanotechnology and Advanced Materials Applications
The unique photophysical and photochemical properties of oxazole-containing compounds open up avenues for their application in nanotechnology and advanced materials. thepharmajournal.com The conjugated π-system of this compound suggests potential for use as an organic semiconductor or as a component in organic light-emitting diodes (OLEDs). The inherent fluorescence of some oxazole (B20620) derivatives could also be exploited in the development of chemical sensors or bio-imaging agents.
Future research could explore the incorporation of this scaffold into polymeric materials or nanoparticles to create novel functional materials with tailored optical and electronic properties. The development of D-π-A-π-D (donor-π-acceptor-π-donor) type molecules, where the oxazole-thiophene moiety could act as a building block, is a promising area for applications in organic photovoltaics. mdpi.com
Sustainable Synthesis Methodologies and Industrial Scalability Investigations
The translation of promising this compound derivatives from the laboratory to clinical or industrial applications will necessitate the development of sustainable and scalable synthetic methodologies. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.
Future research should focus on the development of "green" synthetic approaches, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. cbccollege.in The exploration of one-pot reactions and the use of more environmentally benign solvents and catalysts will also be crucial. Furthermore, thorough investigations into the scalability of the most promising synthetic routes will be required to ensure that these compounds can be produced in a cost-effective and efficient manner for widespread use. Recent advancements in the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids represent a step towards more efficient and scalable production. nih.gov
Q & A
Advanced Research Question
- Substituent variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (-OCH₃) groups on the phenyl ring to modulate electronic properties.
- Bioisosteric replacement : Replace thiophene with furan or selenophene to assess heteroatom effects.
- Docking studies : Use AutoDock Vina to predict binding affinities against target proteins (e.g., enzymes) before synthesis .
What purification methods are effective for oxazole-thiophene hybrids?
Basic Research Question
- Recrystallization : Use ethanol/water mixtures for polar derivatives.
- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients (3:1 to 1:2).
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases for high-purity isolates .
What challenges arise in molecular docking studies of these compounds?
Advanced Research Question
- Flexible docking : Account for rotational freedom in thiophene and phenyl rings.
- Binding site hydration : Explicit water molecules in the active site (e.g., using GROMACS) improve pose accuracy.
- Validation : Compare docking scores with experimental IC₅₀ values to calibrate force fields .
How can regioselectivity in cyclization reactions be analyzed and controlled?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
